molecular formula C7H12NNaO3S B12946123 Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate

Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate

Cat. No.: B12946123
M. Wt: 213.23 g/mol
InChI Key: VHBJAACWNUGGKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate is a heterocyclic organic compound that features a bicyclic structure with nitrogen and sulfur atoms. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of antiviral agents .

Properties

Molecular Formula

C7H12NNaO3S

Molecular Weight

213.23 g/mol

IUPAC Name

sodium;6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate

InChI

InChI=1S/C7H13NO3S.Na/c1-7(2)4-3-8-6(5(4)7)12(9,10)11;/h4-6,8H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1

InChI Key

VHBJAACWNUGGKA-UHFFFAOYSA-M

Canonical SMILES

CC1(C2C1C(NC2)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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